

2-nitro-1H-pyrrole molecular geometry and conformation

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Compound of Interest

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An In-Depth Technical Guide to the Molecular Geometry and Conformation of **2-nitro-1H-pyrrole**

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This guide provides a detailed exploration of the molecular geometry and conformational landscape of **2-nitro-1H-pyrrole**, a critical heterocyclic motif in medicinal chemistry and natural product synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical calculations and experimental principles to offer a comprehensive understanding of the molecule's structural characteristics.

Introduction: The Significance of 2-nitro-1H-pyrrole

Pyrrole is a fundamental five-membered aromatic heterocycle integral to a vast array of biologically active molecules, including porphyrins and bile pigments.[1][2] The introduction of a nitro group at the C2 position dramatically alters the electronic landscape and steric profile of the pyrrole ring. The 2-nitropyrrole core is found in several antibiotic natural products, such as the heronapyrroles, and serves as a versatile intermediate for the synthesis of novel therapeutic agents.[3][4][5] An accurate understanding of its three-dimensional structure is paramount, as the molecular geometry and conformational preferences directly govern its reactivity, intermolecular interactions, and ultimately, its pharmacological activity. The strongly electron-withdrawing nitro group, for instance, can activate the pyrrole scaffold for nucleophilic attack or participate in cycloaddition reactions, with its efficacy being highly dependent on its orientation relative to the ring.[6]

Molecular Geometry: A High-Fidelity Structural Analysis

The geometry of **2-nitro-1H-pyrrole** is defined by the interplay between the inherent aromaticity of the pyrrole ring and the electronic and steric influence of the nitro substituent. Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into its preferred structure.

Planarity and Aromaticity

The parent pyrrole molecule is planar, a consequence of its aromatic character where the nitrogen lone pair participates in the 6π -electron system.^[2] Theoretical calculations at the B3LYP/6-311G** level of theory indicate that **2-nitro-1H-pyrrole** also adopts a planar optimized geometry.^[7] This planarity is crucial as it maximizes the π -conjugation between the nitro group and the pyrrole ring. This extended conjugation is energetically favorable and significantly influences the molecule's electronic properties. While severe steric hindrance in more substituted nitropyrroles can force the nitro group out of the plane, the parent compound maintains this coplanar arrangement.^{[7][8]}

Key Geometric Parameters

The precise bond lengths and angles define the molecule's architecture. The following diagram, generated using the DOT language, illustrates the key structural features of **2-nitro-1H-pyrrole**.

Caption: Key geometric parameters of **2-nitro-1H-pyrrole**.

Note: The bond lengths and angles shown are representative values derived from computational models and may vary slightly depending on the specific theoretical method or experimental conditions.

Conformational Analysis: The Rotational Barrier of the Nitro Group

A defining conformational feature of **2-nitro-1H-pyrrole** is the rotation around the C2-N2 single bond. The orientation of the nitro group relative to the pyrrole ring is not fixed and is governed

by a delicate balance of electronic and steric effects.

The potential energy surface for this rotation is characterized by a V2 barrier, which represents the energy required to rotate the nitro group 90 degrees out of the plane of the pyrrole ring. For **2-nitro-1H-pyrrole**, this barrier is influenced by:

- **Resonance Effect:** A planar conformation allows for maximum delocalization of electrons between the nitro group's π -system and the aromatic ring. This resonance stabilization is the primary force favoring planarity.
- **Inductive Effect:** The strong electron-withdrawing nature of the nitro group polarizes the C-N bond.
- **Steric Hindrance:** In the parent molecule, steric hindrance between the nitro group's oxygen atoms and the adjacent hydrogen atoms on the ring (at C3 and N1) is minimal, allowing the planar conformation to be the most stable.

Computational DFT studies have quantified this rotational barrier. The V2 barrier for **2-nitro-1H-pyrrole** is significant, indicating a strong preference for the planar conformer. For comparison, the presence of bulky neighboring substituents in other nitropyrrole derivatives can introduce steric strain that overrides the resonance stabilization, leading to a non-planar, twisted conformation.^[7]

Compound	Substituent (X)	Calculated V2 Barrier (kcal/mol)	Planarity
I-1	H (2-nitro-1H-pyrrole)	~4-5 (inferred)	Planar[7]
I-3	OH (at N1)	14.91	Planar[7]
I-5	NO2 (at N1)	3.43	Non-planar[7]

Table 1: Calculated rotational barriers (V2) and planarity for selected N-substituted 2-nitropyrroles, demonstrating the influence of substituents on conformation. Data from DFT calculations at the B3LYP/6-311G* level.[7]*

Methodologies for Structural Characterization

The elucidation of the molecular geometry and conformation of **2-nitro-1H-pyrrole** relies on a combination of experimental techniques and computational modeling.

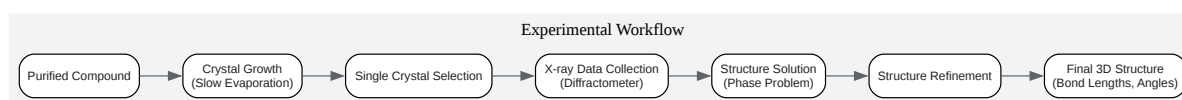
Experimental Protocols

A. Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive determination of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles.[9][10][11] While a specific structure for the parent **2-nitro-1H-pyrrole** is not readily available in public databases, the general protocol for analyzing such crystalline solids is well-established.

Step-by-Step Experimental Workflow:

- **Crystal Growth:** High-quality single crystals are grown from a purified sample of **2-nitro-1H-pyrrole**. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent.
- **Data Collection:** A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize atomic thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo K α), and a detector records the diffraction pattern.^[9]
- **Structure Solution:** The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated using Fourier transforms, and the positions of the atoms are determined.
- **Structure Refinement:** The initial atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution molecular structure.^[12]



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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

B. Spectroscopic Analysis

Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable, albeit indirect, structural information.^[13]

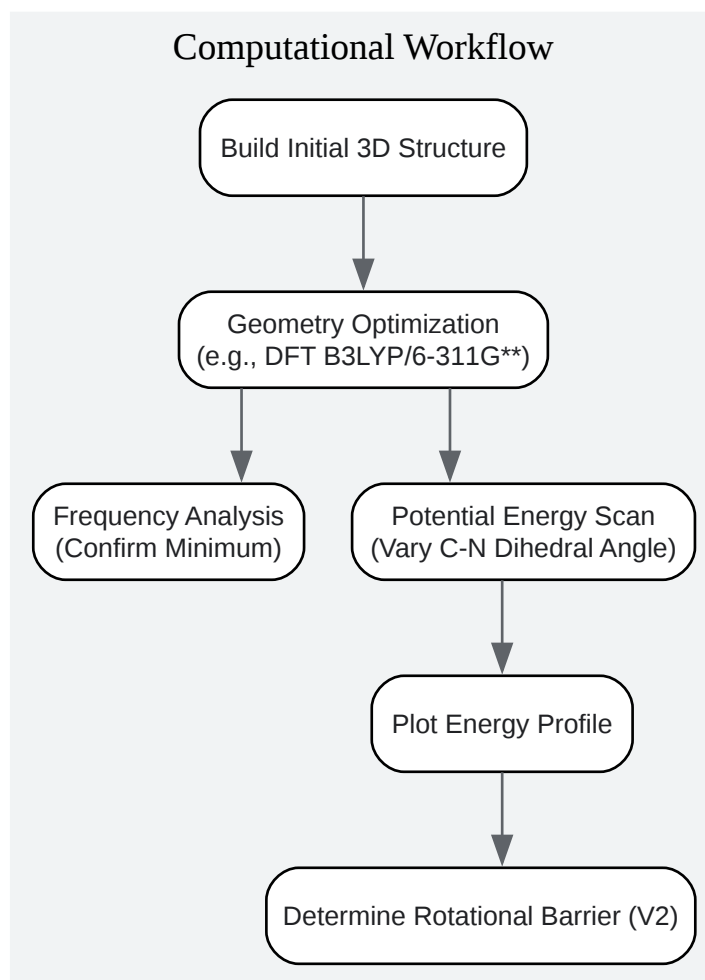
- **^1H and ^{13}C NMR:** The chemical shifts of the pyrrole protons and carbons are sensitive to the electron density distribution, which is influenced by the electron-withdrawing nitro group.
- **IR Spectroscopy:** Characteristic vibrational frequencies for the N-O stretches in the nitro group and C=C/C-N stretches in the pyrrole ring can confirm the presence of these functional groups.

Computational Chemistry Protocol

Computational methods, particularly DFT, are indispensable for investigating molecular properties that are difficult to measure experimentally, such as rotational energy barriers.^{[7][10][14]}

Step-by-Step Computational Workflow:

- **Structure Building:** A 3D model of **2-nitro-1H-pyrrole** is constructed using molecular modeling software.
- **Geometry Optimization:** An initial energy minimization is performed using a suitable level of theory and basis set (e.g., B3LYP/6-311G**). This calculation finds the lowest energy conformation, providing optimized bond lengths and angles.^[7]
- **Frequency Calculation:** A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
- **Conformational Search (Potential Energy Scan):** To determine the rotational barrier of the nitro group, a relaxed potential energy scan is conducted. The dihedral angle (e.g., C3-C2-N2-O1) is systematically varied in small increments (e.g., 10°), and at each step, the energy of the molecule is minimized while keeping the dihedral angle fixed.
- **Data Analysis:** The calculated energy is plotted against the dihedral angle to visualize the rotational energy profile and determine the height of the V2 barrier.



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Caption: Workflow for computational analysis of molecular conformation.

Implications for Drug Development

The structural and conformational properties of **2-nitro-1H-pyrrole** are directly linked to its utility in drug discovery and development.^{[15][16]}

- **Target Binding:** The planar structure and defined dipole moment (4.33 D) of 2-nitropyrrole create a specific shape and electrostatic profile that governs how it fits into the binding pocket of a biological target.^[17] Any deviation from planarity would alter this interaction, potentially reducing or eliminating biological activity.

- **Reactivity and Synthesis:** The orientation of the nitro group influences the electronic properties of the pyrrole ring. The electron-withdrawing effect, maximized in the planar conformation, makes the ring susceptible to certain chemical modifications, enabling its use as a versatile synthetic intermediate for more complex bioactive molecules.[3][5]
- **Prodrug Design:** The nitro group can be used as a bio reducible functional group in prodrug design. Under hypoxic conditions found in tumors, nitroarenes can be reduced to cytotoxic species. The efficiency of this reduction is linked to the electronic properties of the molecule, which are conformation-dependent.

In conclusion, the **2-nitro-1H-pyrrole** molecule possesses a well-defined, planar geometry with a significant rotational barrier that favors coplanarity between the nitro group and the pyrrole ring. This structural rigidity is a key determinant of its chemical reactivity and biological function, making a thorough understanding of its geometry and conformation essential for its effective application in modern drug discovery.

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